N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with an oxadiazole ring, which is further substituted with a carboxamide group and a methylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets, resulting in a variety of biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the benzothiazole moiety. The final step often involves the formation of the carboxamide group through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique properties may find applications in materials science, such as in the development of advanced polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- N-isopropyl-N-phenyl-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide
- (5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)acetic acid
Uniqueness
Compared to similar compounds, N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10-3-2-4-12(7-10)16-20-21-17(23-16)19-15(22)11-5-6-13-14(8-11)24-9-18-13/h2-9H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZOLKNVPLQNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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